REACTION_CXSMILES
|
Cl[CH2:2][C:3](=O)[CH3:4].[SH-:6].[Na+].C([O:10][C:11](=[O:15])[CH2:12][C:13]#[N:14])C.C(N([CH2:21][CH3:22])CC)C.[OH2:23]>>[C:21]([NH:14][C:13]1[S:6][CH:2]=[C:3]([CH3:4])[C:12]=1[C:11]([OH:10])=[O:15])(=[O:23])[CH3:22] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC#N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitated 2-amino-3-ethoxycarbonyl-4-methylthiophene which
|
Type
|
TEMPERATURE
|
Details
|
heated with an aqueous solution of sodium hydroxide
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1SC=C(C1C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |